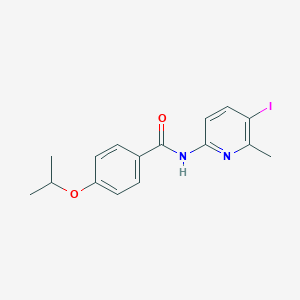
N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide, also known as ML239, is a small molecule compound that has gained attention in scientific research due to its potential applications in drug discovery and development.
Mecanismo De Acción
N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide inhibits protein kinases by binding to the ATP-binding site, which is essential for the enzymatic activity of these proteins. By inhibiting protein kinases, N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide can disrupt various cellular processes, including cell signaling pathways, cell cycle progression, and gene expression. The exact mechanism of action of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide is still being studied, and further research is needed to fully understand its effects on protein kinases and cellular processes.
Biochemical and Physiological Effects
N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide has been shown to have biochemical and physiological effects on cells and tissues. In vitro studies have demonstrated that N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide can inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory effects in animal models of inflammatory diseases. However, the effects of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide on normal cells and tissues are still being studied, and further research is needed to determine its safety and efficacy in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in biochemical and cell-based assays. It can also be easily synthesized in large quantities, which is essential for drug discovery and development. However, N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and efficacy. It also has limited selectivity for protein kinases, which can affect its specificity and potential side effects.
Direcciones Futuras
There are several future directions for the study of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide, including the following:
1. Further optimization of the synthesis method to improve yield and purity.
2. Investigation of the mechanism of action of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide on protein kinases and cellular processes.
3. Evaluation of the safety and efficacy of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide in animal models and clinical trials.
4. Identification of the specific protein kinases targeted by N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide and their role in disease.
5. Development of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide derivatives with improved selectivity and efficacy.
6. Exploration of the potential applications of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide in other diseases, such as neurodegenerative disorders and viral infections.
Conclusion
In conclusion, N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide is a small molecule compound that has potential applications in drug discovery and development. It inhibits protein kinases by binding to the ATP-binding site, which disrupts various cellular processes. N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide has been studied for its potential therapeutic applications in cancer, neurodegenerative disorders, and inflammatory diseases. However, further research is needed to fully understand its mechanism of action, safety, and efficacy. The future directions for the study of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide include optimization of the synthesis method, investigation of the mechanism of action, evaluation of safety and efficacy, identification of specific protein kinases, development of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide derivatives, and exploration of potential applications in other diseases.
Métodos De Síntesis
The synthesis of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide involves several steps, including the preparation of the 2-pyridinyl-5-iodomethyl intermediate, the coupling of the intermediate with the 4-isopropoxybenzoic acid, and the subsequent deprotection of the isopropyl group. The final product is obtained through purification and isolation processes. The synthesis of N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide has been studied for its potential applications in drug discovery and development. It has been identified as a potential inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide has also been found to have activity against other protein kinases, such as GSK3β and CDK2. These findings suggest that N-(5-iodo-6-methyl-2-pyridinyl)-4-isopropoxybenzamide has potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Propiedades
Fórmula molecular |
C16H17IN2O2 |
|---|---|
Peso molecular |
396.22 g/mol |
Nombre IUPAC |
N-(5-iodo-6-methylpyridin-2-yl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C16H17IN2O2/c1-10(2)21-13-6-4-12(5-7-13)16(20)19-15-9-8-14(17)11(3)18-15/h4-10H,1-3H3,(H,18,19,20) |
Clave InChI |
RUZDTUUPPCPNMU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=C(C=C2)OC(C)C)I |
SMILES canónico |
CC1=C(C=CC(=N1)NC(=O)C2=CC=C(C=C2)OC(C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-phenoxy-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244683.png)
![N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide](/img/structure/B244684.png)
![2-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B244687.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide](/img/structure/B244688.png)
![2,3-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244689.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B244694.png)
![4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244696.png)
![3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244697.png)
![2-(2-methylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244698.png)
![2-phenoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244699.png)
![3-ethoxy-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244700.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B244701.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B244702.png)